Benzo[d][1,3]dioxol-5-amine hydrochloride
Description
Significance in Chemical and Pharmaceutical Studies
The benzo[d] nih.govmdpi.comdioxole moiety is a key structural feature found in numerous biologically active compounds, both naturally occurring and synthetic. Its presence is often associated with a range of pharmacological activities, making it a focal point in medicinal chemistry. nih.govmdpi.com The amine group on Benzo[d] nih.govmdpi.comdioxol-5-amine hydrochloride provides a reactive site for chemical modifications, allowing for the construction of a vast library of derivatives. nih.gov
Researchers have successfully synthesized and evaluated novel benzodioxole derivatives for various therapeutic targets. For instance, some derivatives have been investigated as cyclooxygenase (COX) inhibitors, which are important in the study of inflammation. nih.gov In the realm of oncology, the benzo[d] nih.govmdpi.comdioxole ring is a component of established antitumor agents and a building block for new potential cancer therapies. mdpi.comnih.gov Studies have shown that modifying this core structure can lead to compounds with significant cytotoxic effects against various cancer cell lines. nih.govnih.gov
Furthermore, the versatility of the benzo[d] nih.govmdpi.comdioxole scaffold extends to the development of antidiabetic agents. Research has demonstrated that certain benzodioxol carboxamide derivatives exhibit inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. mdpi.com This highlights the broad therapeutic potential of compounds derived from this structural framework.
The following table provides a summary of the physical and chemical properties of Benzo[d] nih.govmdpi.comdioxol-5-amine hydrochloride:
| Property | Value |
| CAS Number | 2620-45-3 |
| Molecular Formula | C₇H₈ClNO₂ |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and various organic solvents |
| Key Functional Groups | Benzodioxole moiety, Amine group |
Overview of Research Trajectories Involving the Benzo[d]nih.govmdpi.comdioxole Moiety
The research trajectories for compounds containing the benzo[d] nih.govmdpi.comdioxole moiety are diverse and continue to expand. A significant area of investigation is in the field of oncology, where the structural motif is found in natural products with antitumor properties like podophyllotoxin. nih.gov Scientists are actively exploring synthetic derivatives for their potential to inhibit cancer cell growth and enhance the efficacy of existing treatments. mdpi.comnih.gov For example, conjugating 1,3-benzodioxole (B145889) derivatives with arsenicals has been shown to improve their anti-tumor efficiency by targeting the thioredoxin system in cancer cells. mdpi.com
Another prominent research avenue is in the development of kinase inhibitors. The benzo[d] nih.govmdpi.comdioxole moiety has been identified as a crucial component in small molecule inhibitors of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). researchgate.net These kinases are implicated in various cellular processes and are targets for diseases such as neurodegenerative disorders. researchgate.net
In the fight against antimicrobial resistance, the benzo[d] nih.govmdpi.comdioxole structure has been utilized to develop efflux pump inhibitors in bacteria. nih.govrjptonline.org By blocking these pumps, the derivatives can restore the effectiveness of antibiotics that are otherwise expelled by resistant bacterial strains. rjptonline.org This represents a promising strategy to combat multidrug-resistant infections.
Beyond medicine, the benzo[d] nih.govmdpi.comdioxole scaffold has found applications in agriculture. Researchers have designed and synthesized derivatives that act as potent auxin receptor agonists, promoting root growth in plants. frontiersin.org This could lead to the development of new plant growth regulators to enhance crop yields. frontiersin.org
The following interactive data table showcases some of the research applications of benzodioxole derivatives and the corresponding findings:
| Research Area | Target/Application | Key Findings |
| Anti-inflammatory | COX-1 and COX-2 enzymes | Synthesized compounds showed moderate inhibitory activity, with some exhibiting better COX-2 selectivity than Ketoprofen. nih.gov |
| Anticancer | HeLa and HepG2 cancer cell lines | Certain benzodioxol carboxamide derivatives demonstrated significant cytotoxic activity. mdpi.com |
| Anticancer | Thioredoxin (Trx) system in cancer cells | Conjugation of 1,3-benzodioxole derivatives with arsenicals showed strong inhibition of the Trx system and tumor elimination. mdpi.com |
| Neurodegenerative Diseases | Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk) | The benzo[d] nih.govmdpi.comdioxole moiety was confirmed as important for the inhibitory activity of certain quinazoline-based compounds. researchgate.net |
| Antidiabetic | α-amylase | Benzodioxol carboxamide derivatives displayed potent α-amylase inhibition. mdpi.com |
| Antibacterial | NorA and MepA efflux pumps in S. aureus | Modification of the benzo[d] nih.govmdpi.comdioxole moiety in paroxetine (B1678475) led to improved efflux pump inhibition. rjptonline.org |
| Agriculture | Auxin receptors in plants | A novel auxin receptor agonist containing the benzo[d] nih.govmdpi.comdioxole moiety had a remarkable promotive effect on root growth. frontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-benzodioxol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPGJWTYZJZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596773 | |
| Record name | 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-45-3 | |
| Record name | 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo D 1 2 Dioxol 5 Amine Hydrochloride and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine can be achieved through several modern chemical protocols, offering efficient pathways to this key intermediate.
Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine, the typical starting material is 3,4-methylenedioxybenzaldehyde, commonly known as piperonal (B3395001). wikipedia.orgstenutz.eu The process involves two main steps: the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an imine intermediate, followed by the reduction of this imine to the target primary amine. masterorganicchemistry.com
The selection of the reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Several reagents are commonly employed for this transformation, each with specific advantages regarding reactivity and reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com
Interactive Data Table: Common Reducing Agents for Reductive Amination
A general procedure involves dissolving piperonal in a suitable solvent like methanol, followed by the addition of an ammonia source. After the formation of the imine, a reducing agent such as sodium cyanoborohydride is introduced to yield 3,4-methylenedioxyaniline. masterorganicchemistry.com The resulting free base can then be treated with hydrochloric acid to precipitate the desired benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine hydrochloride. chemicalbook.com
Modern organometallic chemistry offers direct routes to aromatic amines through C-H bond activation and amination. Ruthenium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex amines from simple aromatic precursors. nih.gov The synthesis of benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine can be envisioned through the direct C-H amination of 1,3-benzodioxole (B145889). wikipedia.org
Research has demonstrated that Ru(II) complexes can effectively catalyze the ortho-C-H amination of various arenes. nih.gov These reactions often utilize a directing group to guide the catalyst to a specific C-H bond. For arenes like 1,3-benzodioxole, the reaction can proceed using an appropriate aminating agent, such as O-benzoyl hydroxylamines, in the presence of a ruthenium catalyst. nih.gov This method is advantageous as it can be performed at room temperature and is compatible with a range of functional groups and heterocyclic systems. nih.gov While specific examples detailing the Ru-catalyzed amination of 1,3-benzodioxole to the 5-amino derivative are part of broader studies, the general methodology provides a viable synthetic pathway. nih.govrsc.orgelsevierpure.com
Interactive Data Table: Ruthenium-Catalyzed Amination
Benzo[d]chemicalbook.comwikipedia.orgdioxol-5-amine Hydrochloride as a Key Starting Material in Organic Synthesis
Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine hydrochloride serves as a versatile building block for the synthesis of more complex molecules with significant biological and material properties. The primary amine group is a nucleophilic handle that can readily participate in a wide array of chemical transformations.
Research has shown its utility in the development of novel therapeutic agents. For instance, a library of 3,4-(methylenedioxy)aniline-derived semicarbazones was synthesized and evaluated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. nih.gov In this synthesis, the amine is reacted with a substituted isothiocyanate to form a thiosemicarbazide (B42300), which is then condensed with an aldehyde to yield the final semicarbazone product. nih.gov
Another application involves the N-alkylation of 3,4-(methylenedioxy)aniline (B81397) with cyclic secondary alkylamines, catalyzed by a Shvo catalyst, to produce N-arylpyrrolidines. chemicalbook.com The compound has also been employed in the synthesis of γ-glutamylanilides. chemicalbook.com These examples underscore the role of the amine as a nucleophile in forming new carbon-nitrogen bonds.
Interactive Data Table: Derivatives from Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine
Derivatization Strategies
Further functionalization of benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine relies on a variety of derivatization strategies, including condensation and substitution reactions, to introduce diverse chemical functionalities.
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the Claisen-Schmidt condensation specifically describes the reaction between an aldehyde or ketone and an aromatic carbonyl compound, related condensation principles apply to derivatives of benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine. wikipedia.orgbyjus.com
The primary amine of benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine readily undergoes condensation with aldehydes and ketones to form imines (Schiff bases). This reaction is a cornerstone of its chemistry, serving as the initial step in reductive amination protocols. masterorganicchemistry.com Furthermore, as described previously, the amine can be converted into intermediates like semicarbazides, which then participate in condensation reactions with various aldehydes to form a diverse library of semicarbazone derivatives. nih.gov
Although the amine itself does not directly participate in Claisen-type reactions, its derivatives can. For example, a ketone containing the benzo[d] chemicalbook.comwikipedia.orgdioxole moiety can undergo an aldol (B89426) or Claisen-type condensation. A study on stiripentol (B1682491) analogs involved the synthesis of (E)-1-(benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one via an aldol addition of a lithium enolate derived from a butanone-substituted benzodioxole, followed by dehydration. mdpi.com This demonstrates how the core structure, obtained from precursors like the title amine, can be incorporated into molecules that undergo such condensation reactions.
Substitution reactions provide a direct avenue for introducing a wide range of functional groups onto the benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine scaffold, either at the nitrogen atom or on the aromatic ring.
N-Substitution: The amine nitrogen can act as a nucleophile in substitution reactions. N-alkylation and N-acylation are common transformations. For example, N-ethyl-3,4-(methylenedioxy)aniline is an important intermediate synthesized via the reduction of the corresponding nitrated piperonal followed by reaction with ethanol (B145695) under pressure. google.com Acylation of the amine with acid chlorides or anhydrides yields stable amides, which can serve as directing groups for subsequent reactions or as final products themselves.
Aromatic Substitution: The amine group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). This allows for the introduction of substituents such as halogens (bromo-, chloro-), nitro-, and sulfonyl groups onto the aromatic ring at positions ortho to the amine (C6 position). However, these reactions can sometimes be difficult to control due to the high reactivity of the aniline (B41778) system. Alternatively, nucleophilic aromatic substitution (NuAr) can be performed on halogenated derivatives. For instance, 5-bromobenzo[d] chemicalbook.comwikipedia.orgdioxole can be converted to the amine via a copper-catalyzed reaction with ammonia. chemicalbook.com Subsequently, this bromo-derivative or others can undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a vast array of aryl or vinyl groups, as demonstrated in the synthesis of complex benzodioxole derivatives. worldresearchersassociations.comresearchgate.net
Interactive Data Table: Examples of Substitution Reactions
Multi-Step Synthesis Including Core Construction (e.g., Palladium-Catalyzed Methods)
The construction of complex molecular architectures incorporating the benzo[d] acs.orgderpharmachemica.comdioxole core often relies on powerful multi-step synthetic sequences, with palladium-catalyzed cross-coupling reactions serving as a cornerstone technology. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building intricate heterocyclic systems.
A notable strategy involves the palladium-catalyzed arylation to establish the framework of aporphine (B1220529) alkaloids that feature the benzo[d] acs.orgderpharmachemica.comdioxole structure. rsc.org This approach has been successfully applied in the total synthesis of compounds like (S)-(+)-ovigerine. rsc.org Similarly, palladium catalysis is instrumental in the synthesis of dibenzodiazepines and their analogs. nih.govmdpi.com General protocols have been developed where readily accessible precursors are cross-coupled, often in a one-pot fashion, to yield the desired heterocyclic products in good yields. nih.gov
Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction, is a key method for derivatizing the benzodioxole core. In one synthetic route, (6-bromobenzo[d] acs.orgderpharmachemica.comdioxol-5-yl)methanol was used as a starting material, which was subsequently converted into a triazole derivative. worldresearchersassociations.com This intermediate, still bearing a bromine atom on the benzodioxole ring, was then subjected to Suzuki-Miyaura coupling with various boronic acids. worldresearchersassociations.com This step, catalyzed by PdCl2(PPh3)2, effectively introduced a range of substituents onto the core structure, demonstrating the power of this method for creating diverse molecular libraries. worldresearchersassociations.com
In other multi-step sequences, palladium on carbon (Pd/C) is used as a catalyst for reduction steps. For instance, in the synthesis of a key polyfunctionalized benzothiazole (B30560), a nitro group on an aromatic ring was reduced to an amine using ammonium (B1175870) formate (B1220265) as a hydrogen donor and 10% Pd/C as the catalyst, a transformation that was efficiently carried out under microwave irradiation. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions in Benzodioxole Derivative Synthesis
| Reaction Type | Catalyst System | Substrate Example | Product Type | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl2(PPh3)2 / PPh3 / K2CO3 | 1-((6-bromobenzo[d] acs.orgderpharmachemica.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Aryl-substituted benzodioxole-triazole | worldresearchersassociations.com |
| Intramolecular Amidation | Pd2(dba)3 / t-BuDavePhos / NaOt-Bu | Diarylamine precursor | Dibenzodiazepine | nih.gov |
| Transfer Hydrogenation | 10% Pd/C / HCO2NH4 | Nitro-substituted benzodioxole precursor | Amino-substituted benzodioxole | researchgate.net |
| Arylation | Palladium catalyst | Brominated benzodioxole precursor | Aporphine alkaloid framework | rsc.org |
Acetylation Reactions to Form Amides
Acetylation of Benzo[d] acs.orgderpharmachemica.comdioxol-5-amine is a fundamental transformation used to produce amide derivatives. This reaction typically involves the nucleophilic attack of the amine group on an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride. youtube.com These reactions are foundational in organic synthesis for protecting amine groups or for building larger molecules where an amide linkage is desired.
A direct application of this chemistry is seen in the synthesis of novel N-(benzo[d] acs.orgderpharmachemica.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds. frontiersin.org In this procedure, a secondary intermediate, a substituted 2-(benzylthio)acetic acid, is first activated by converting it into its corresponding acid chloride. frontiersin.org This is achieved by treating the carboxylic acid with oxalyl chloride in dichloromethane. frontiersin.org The resulting crude acid chloride is then added dropwise to a solution containing Benzo[d] acs.orgderpharmachemica.comdioxol-5-amine and a base, such as triethylamine, to neutralize the HCl byproduct. frontiersin.org This process efficiently yields the target N-acylated benzodioxole derivative. frontiersin.org
The general principles of amide synthesis are broadly applicable. youtube.com More reactive acylating agents like acyl chlorides and anhydrides can often react with amines without a catalyst. youtube.com For less reactive starting materials, such as esters, catalysis is required. youtube.com Modern synthetic protocols have also been developed for the multi-step synthesis of amides from alcohols and amines in continuous flow microreactor systems, showcasing an evolution towards more efficient and greener chemical processes. rsc.org
Table 2: Synthesis of an N-Acylated Benzodioxole Derivative
| Step | Reagents and Conditions | Intermediate/Product | Purpose | Source |
|---|---|---|---|---|
| 1. Acid Activation | 2-((3-methylbenzyl)thio)acetic acid, oxalyl chloride, dichloromethane, 0°C to room temperature | 2-((3-methylbenzyl)thio)acetyl chloride | Formation of a reactive acylating agent | frontiersin.org |
| 2. Amide Formation | Benzo[d] acs.orgderpharmachemica.comdioxol-5-amine, triethylamine, dioxane, 0°C to room temperature | N-(benzo[d] acs.orgderpharmachemica.comdioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide | Coupling of the amine with the acid chloride | frontiersin.org |
Synthesis of Organoselenium Compounds Incorporating the Benzo[d]acs.orgderpharmachemica.comdioxole Subunit
The synthesis of organoselenium compounds has garnered interest due to their unique properties and potential applications. Incorporating the benzo[d] acs.orgderpharmachemica.comdioxole moiety into selenium-containing molecules can be achieved through various modern synthetic methods. These strategies often involve the reaction of selenium-based reagents with appropriately functionalized precursors. nih.govmdpi.com
A direct method for synthesizing 3-arylselanyl benzochalcogenophenes involves a catalyst-free reaction under visible-light irradiation, providing a valuable route to these important scaffolds. mdpi.com Another innovative and sustainable approach is the mechanochemical synthesis of organoselenium compounds. nih.gov This method allows for the in-situ formation of magnesium-based selenium nucleophiles from organic halides, magnesium metal, and elemental selenium through mechanical grinding. nih.gov This process avoids the need for pre-activated selenium reagents and operates under mild, liquid-assisted grinding conditions, showing broad applicability across various substrates. nih.gov
To create a benzodioxole-containing organoselenium compound, one could start with a halogenated benzodioxole, such as 5-bromo-benzo[d] acs.orgderpharmachemica.comdioxole. This halide could then be reacted with elemental selenium and magnesium under mechanochemical conditions to generate a selenium nucleophile, which can be further functionalized. Alternatively, visible-light-induced reactions between aryl alkynoates and organic diselenides provide a metal-free pathway to vinyl selenides and other selenium-containing derivatives. mdpi.com
Synthesis of Benzothiazole Derivatives
Benzothiazoles are an important class of heterocyclic compounds, and their synthesis from anilines is a well-established field. Benzo[d] acs.orgderpharmachemica.comdioxol-5-amine serves as an excellent precursor for producing benzothiazole derivatives that feature the benzodioxole ring system.
A classic and widely used method is the reaction of a substituted aniline with a source of thiocyanate (B1210189), such as potassium thiocyanate (KSCN) or ammonium thiocyanate, in the presence of an oxidant. derpharmachemica.comijper.org Typically, the aniline is treated with the thiocyanate salt in a suitable solvent like glacial acetic acid, followed by the addition of bromine, which acts as a catalyst and oxidant to facilitate the intramolecular cyclization, yielding the 2-aminobenzothiazole (B30445) core. derpharmachemica.comresearchgate.net For example, reacting 4-fluoroaniline (B128567) with potassium thiocyanate and bromine gives 2-amino-5-fluorobenzothiazole. derpharmachemica.com This same principle can be applied using Benzo[d] acs.orgderpharmachemica.comdioxol-5-amine to generate the corresponding 2-amino-benzothiazole fused with the benzodioxole ring.
Alternative strategies include the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This requires the initial formation of a thioamide from Benzo[d] acs.orgderpharmachemica.comdioxol-5-amine, which is then cyclized. Copper- and palladium-catalyzed intramolecular C-S bond formation offers another route, where an aryl halide is cross-coupled with a thiourea (B124793) functionality to construct the benzothiazole ring. researchgate.net Green chemistry approaches have also been developed, such as using samarium triflate as a reusable catalyst for the condensation of o-aminothiophenols with aldehydes in an aqueous medium. organic-chemistry.org
Table 3: General Methods for Benzothiazole Synthesis from Anilines
| Method | Key Reagents | Aniline Precursor | Product Type | Source |
|---|---|---|---|---|
| Thiocyanate Cyclization | KSCN or NH4SCN, Bromine, Acetic Acid | Substituted Aniline | 2-Aminobenzothiazole | derpharmachemica.comresearchgate.net |
| Jacobsen Cyclization | Potassium ferricyanide, NaOH | Thiobenzanilide | Substituted Benzothiazole | researchgate.net |
| Metal-Catalyzed Cyclization | Copper or Palladium catalyst | Aryl halide and Thiourea | 2-Aminobenzothiazole | researchgate.net |
Synthesis of Thiadiazole-Benzodioxole Derivatives
The 1,3,4-thiadiazole (B1197879) ring is a significant pharmacophore, and its combination with the benzo[d] acs.orgderpharmachemica.comdioxole moiety can lead to novel chemical entities. nih.govsbq.org.br The synthesis of these derivatives typically proceeds through the cyclization of intermediates derived from thiosemicarbazide or its analogs. sbq.org.brnih.gov
One of the most common and efficient routes to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. sbq.org.br To incorporate the benzodioxole structure, one could start with piperonal (benzo[d] acs.orgderpharmachemica.comdioxole-5-carbaldehyde). The reaction of piperonal with thiosemicarbazide yields a thiosemicarbazone intermediate. nih.gov This intermediate can then be cyclized, often through oxidative methods using reagents like ferric chloride (FeCl3), to form the 5-(benzo[d] acs.orgderpharmachemica.comdioxol-5-yl)-2-amino-1,3,4-thiadiazole. nih.gov
Another major pathway starts with a carboxylic acid. sbq.org.br Piperonylic acid (benzo[d] acs.orgderpharmachemica.comdioxole-5-carboxylic acid) can be reacted with thiosemicarbazide, often with a dehydrating agent like sulfuric acid or polyphosphoric acid, which promotes a condensation and subsequent cyclization to yield the corresponding 2-amino-5-(benzo[d] acs.orgderpharmachemica.comdioxol-5-yl)-1,3,4-thiadiazole. sbq.org.br The mechanism involves the nucleophilic attack of the thiosemicarbazide nitrogen on the carboxylic acid's carbonyl carbon, followed by dehydration and a final cyclization step where the sulfur atom attacks the intermediate's carbonyl, ultimately leading to the aromatic heterocycle after another dehydration step. sbq.org.br These methods provide reliable access to thiadiazoles bearing the benzodioxole substituent at the 5-position. nih.govsbq.org.br
Preparation of Pyrazole-Based Derivatives
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their synthesis is a cornerstone of heterocyclic chemistry. The most fundamental and widely used method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com
To synthesize pyrazole derivatives incorporating the benzo[d] acs.orgderpharmachemica.comdioxole subunit, one of the two key starting materials must contain this moiety. For instance, a 1,3-dicarbonyl compound bearing a benzodioxole group can be reacted with hydrazine or a substituted hydrazine. Alternatively, benzo[d] acs.orgderpharmachemica.comdioxol-5-ylhydrazine could be prepared and reacted with various 1,3-dicarbonyl compounds, such as acetylacetone, to generate a library of pyrazoles with the benzodioxole group attached to one of the ring nitrogens. The reaction proceeds first through the formation of an imine with one carbonyl group, followed by an enamine formation and subsequent cyclization and dehydration to yield the stable, aromatic pyrazole ring. youtube.com
More advanced strategies have been developed for creating complex fused-ring systems. For example, Rh(III)-catalyzed C-H activation and [5+2] annulation of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides has been used to construct benzo[f]pyrazolo[1,5-a] acs.orgderpharmachemica.comdiazepines. acs.orgnih.gov While the benzodioxole was attached to a different part of the molecule in the reported study, such methods highlight the potential for using pyrazoles as building blocks for elaborate structures that can also contain the benzo[d] acs.orgderpharmachemica.comdioxole core. acs.org
Advanced Spectroscopic and Crystallographic Characterization in Research
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of Benzo[d] nih.govmdpi.comdioxol-5-amine shows characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the methylenedioxy group, C=C stretching of the aromatic ring, and C-O stretching of the dioxole group. nih.govnist.gov Studies on various derivatives report the presence of these core vibrations, along with bands for newly introduced functional groups, such as C=O or C=N stretches. mdpi.comworldresearchersassociations.com
Interactive Data Table: Key IR Absorption Bands for Benzo[d] nih.govmdpi.comdioxole Moiety
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450 - 3300 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2925 - 2850 | Aliphatic C-H stretching (CH₂) |
| 1640 - 1580 | Aromatic C=C stretching |
| 1510 - 1480 | Aromatic C=C stretching |
| 1250 - 1220 | Asymmetric C-O-C stretching |
| 1045 - 1030 | Symmetric C-O-C stretching |
Note: These are typical ranges for the functional groups found in Benzo[d] nih.govmdpi.comdioxol-5-amine and its derivatives. Sources: nih.govworldresearchersassociations.comorientjchem.orgscispace.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of Benzo[d] nih.govmdpi.comdioxol-5-amine shows a prominent molecular ion (M⁺) peak corresponding to its molecular weight. nih.govnist.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and its fragments. mdpi.commdpi.com HRMS is routinely used in the characterization of newly synthesized benzodioxole derivatives to confirm that the calculated exact mass matches the experimentally found value, thereby validating the proposed structure. mdpi.comworldresearchersassociations.com
Interactive Data Table: Mass Spectrometry Data for Benzo[d] nih.govmdpi.comdioxol-5-amine
| m/z | Interpretation |
| 137 | Molecular Ion [M]⁺ |
| 136 | [M-H]⁺ |
| 108 | [M-H-CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Data corresponds to the free amine, Benzo[d] nih.govmdpi.comdioxol-5-amine, under electron ionization. Source: nih.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions and conjugation systems. While detailed UV-Vis spectra specifically for Benzo[d] nih.govmdpi.comdioxol-5-amine hydrochloride are not extensively reported in the provided sources, the technique is applied to its derivatives. For example, the UV absorption spectra of various substituted 2,1,3-benzoselenadiazoles have been investigated to study the effect of different substituents on the electronic structure. researchgate.net In another study, the experimental and theoretical UV-Vis absorption spectra of a chalcone (B49325) derivative of benzodioxole were compared, with the experimental energy gap determined to be 3.18 eV. researchgate.net Spectroscopic data from UV-Vis also supported the successful encapsulation of benzodioxole derivatives in crystalline sponge frameworks for X-ray analysis. nih.gov
Single Crystal X-ray Diffraction Method (SCXRDM) for Molecular Geometry and Crystal Structure Analysis
This section cannot be completed as no public crystallographic data exists for Benzo[d] nih.govnih.govdioxol-5-amine hydrochloride.
Computational Chemistry and in Silico Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzo[d] researchgate.netcir-safety.orgdioxol-5-amine hydrochloride, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and reactivity. These calculations are typically performed considering the protonated state of the amine group, as would be present in the hydrochloride salt.
Optimized Geometries and Conformational Analysis
The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. um.es This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. For Benzo[d] researchgate.netcir-safety.orgdioxol-5-amine, the geometry is characterized by the planar benzodioxole ring system fused to a benzene (B151609) ring, with the amine group as a substituent. Conformational analysis, particularly of the amine group's orientation relative to the ring, is essential for understanding its interactions. um.essemanticscholar.org The planarity of the phenyl and dioxole rings is a key feature, though minor deviations can occur. researchgate.net The geometric parameters obtained from DFT calculations serve as the foundation for all other subsequent computational analyses.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netgrafiati.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For aromatic amines like Benzo[d] researchgate.netcir-safety.orgdioxol-5-amine, the HOMO is typically located over the π-system of the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the aromatic ring system.
Global Reactivity Descriptors
Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors are calculated using the following relationships, based on Koopman's theorem:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors help to quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. researchgate.net
Interactive Table: Representative Global Reactivity Descriptors Note: The following values are illustrative for a molecule of this class and would be specifically determined via DFT calculations.
| Descriptor | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -5.0 to -6.5 | Electron-donating ability |
| ELUMO | -0.5 to -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.0 to 6.0 | Chemical reactivity and stability |
| Electronegativity (χ) | 3.0 to 4.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 1.5 to 3.0 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 1.5 to 3.5 | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP map is invaluable for predicting the sites of electrophilic and nucleophilic attack. For Benzo[d] researchgate.netcir-safety.orgdioxol-5-amine hydrochloride, the most negative potential is expected to be located around the oxygen atoms of the dioxole group. The protonated amine group and the hydrogen atoms of the aromatic ring would exhibit the most positive potential, making them susceptible to nucleophilic attack.
Harmonic Vibrational Wavenumber Calculations
DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.netnih.gov By calculating these frequencies, one can assign the vibrational modes to specific bonds or functional groups within the molecule. For instance, characteristic stretching frequencies for the N-H bonds of the amine, the C-H bonds of the aromatic ring, and the C-O-C linkages of the dioxole group can be identified. Theoretical spectra are often scaled by a factor to improve agreement with experimental data. nih.gov
In Silico Pharmacokinetic Studies (ADME Prediction)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.netresearchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.commdpi.com For Benzo[d] researchgate.netcir-safety.orgdioxol-5-amine, various ADME parameters can be estimated using specialized software and web servers.
Key predicted ADME properties often include:
Gastrointestinal (GI) Absorption: High GI absorption is predicted for many small molecules with similar structures.
Blood-Brain Barrier (BBB) Permeability: Prediction models can estimate whether the compound is likely to cross the BBB. Compounds with a logBB value greater than 0.3 are typically considered to readily cross the BBB, while those with a logBB less than -1.0 are poorly distributed to the brain. researchgate.net
Cytochrome P450 (CYP) Inhibition: The potential to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a critical parameter, as inhibition can lead to drug-drug interactions. mdpi.com
Drug-likeness: This is assessed based on rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com Compounds adhering to these rules are more likely to be orally bioavailable.
Solubility: The predicted water solubility (logS) is crucial for absorption.
Interactive Table: Predicted ADME Properties Note: These are representative predictions for a compound of this class based on in silico models.
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| GI Absorption | High | Good absorption from the gut is likely. |
| BBB Permeant | Yes/No (Varies by model) | Indicates potential for central nervous system effects. |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |
| CYP1A2 Inhibitor | Yes/No (Varies by model) | Potential for interaction with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | Yes/No (Varies by model) | Potential for interaction with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | Yes/No (Varies by model) | Potential for interaction with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Yes/No (Varies by model) | Potential for interaction with drugs metabolized by this enzyme. |
| Lipinski Rule of Five Violations | 0 | Good drug-likeness profile. biointerfaceresearch.com |
Computer-Aided Drug Design (CADD) Approaches
Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and model molecular interactions, thereby accelerating the discovery and development of new therapeutic agents. The benzo[d] cir-safety.orgresearchgate.netdioxol-5-amine scaffold has been a subject of various CADD studies, where its structural features are leveraged to design molecules with specific biological targets.
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.
In one notable study, researchers sought to identify novel auxin receptor agonists to act as root growth promoters. nih.gov The process began with a large chemical library, which was filtered to select for molecules with favorable drug-like properties. researchgate.net A lead compound, N-(benzo[d] cir-safety.orgresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) (HTS05309), was identified through a virtual screening campaign that utilized a pharmacophore model based on the auxin receptor TIR1. nih.gov This initial hit, a derivative of benzo[d] cir-safety.orgresearchgate.netdioxol-5-amine, served as the basis for designing a new series of potent root growth promoters. nih.govresearchgate.net
| Step | Description | Database/Software | Outcome | Reference |
|---|---|---|---|---|
| 1 | Initial Library Selection | Maybridge Database (53,352 molecules) | Broad set of initial compounds. | nih.gov |
| 2 | Drug-Likeness Filtering | Lipinski's Rule of Five | Reduced library to 26,766 molecules with favorable properties. | nih.gov |
| 3 | Pharmacophore-Based Screening | Molecular Operation Environment (MOE) | Identification of hits matching the auxin receptor pharmacophore. | nih.govresearchgate.net |
| 4 | Lead Compound Identification | - | Identified HTS05309, a Benzo[d] cir-safety.orgresearchgate.netdioxol-5-amine derivative. | nih.gov |
Pharmacophore Model Development
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are crucial in drug design for identifying the key electronic and steric features required for a molecule to elicit a specific biological response.
The development of new auxin receptor agonists relied heavily on a pharmacophore model derived from the target receptor, TIR1. nih.gov This model, which had a high overlap score of 5.60, included essential features such as a hydrophobic centroid/aromatic centroid and a hydrogen bond acceptor, guiding the selection of potential agonists from the chemical library. nih.gov Similarly, pharmacophore modeling has been applied to derivatives of 3,4-methylenedioxyaniline used in the synthesis of quinazolines, helping to identify compounds with significant antimicrobial activity that effectively matched the proposed pharmacophore geometry. researchgate.net
| Feature | Description | Importance | Reference |
|---|---|---|---|
| Hydrophobic/Aromatic Centroid | Represents a non-polar or aromatic region of the molecule. | Crucial for binding within the receptor's hydrophobic pocket. | nih.gov |
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Essential for anchoring the ligand to specific amino acid residues in the receptor. | nih.gov |
| High Overlap Score (5.60) | A quantitative measure of how well a molecule fits the pharmacophore model. | Indicates a high probability of successful binding and biological activity. | nih.gov |
Molecular Docking Simulations for Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target, providing insights into the molecular basis of biological activity.
Derivatives of Benzo[d] cir-safety.orgresearchgate.netdioxol-5-amine have been extensively studied using molecular docking against a variety of biological targets.
Auxin Receptor (TIR1): Following virtual screening, molecular docking analysis revealed that a derivative, K-10, exhibited a stronger binding ability with the TIR1 receptor than the natural auxin, NAA (1-naphthylacetic acid). researchgate.net
Thymidine (B127349) Phosphorylase (TP): In a search for novel anticancer agents, pyrimido[4,5-b]quinoline-2,4-diones synthesized from 3,4-methylenedioxyaniline were evaluated as thymidine phosphorylase inhibitors. nih.gov Docking studies confirmed that the most active compounds were competitive inhibitors that interacted with the active binding site of the enzyme. nih.gov
Antimicrobial Targets: Spiroquinolines derived from 3,4-methylenedioxyaniline were docked against microbial enzymes. researchgate.netresearchgate.net One isomer showed a potent glide score of -10.261 kcal/mol against the fungal target 14-α demethylase from Candida albicans, while another derivative was analyzed for its interaction with the L-d-carboxypeptidase domain of Listeria monocytogenes. researchgate.net
Cancer Targets: Tetrahydroquinolones synthesized from 3,4-methylenedioxyaniline were docked against cancer-related targets like NFκB and aromatase. nih.gov Additionally, a niclosamide (B1684120) derivative prepared from 3,4-methylenedioxyaniline was studied for its binding interactions with the signal transducer and activator of transcription 3 (STAT3) protein. chemrxiv.org
| Derivative Class | Biological Target | Software/Method | Key Finding | Reference |
|---|---|---|---|---|
| N-(benzo[d] cir-safety.orgresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor (TIR1) | Not Specified | Derivative K-10 showed stronger binding ability than NAA. | researchgate.net |
| Pyrimido[4,5-b]quinoline-2,4-diones | Thymidine Phosphorylase (TP) | Not Specified | Confirmed interaction at the active binding site as competitive inhibitors. | nih.gov |
| Spiroquinolines | C. albicans 14-α demethylase | Glide | An (R)-isomer was identified as a potent inhibitor with a glide score of -10.261 kcal/mol. | researchgate.net |
| Spiroquinolines | Listeria monocytogenes LD-Carboxypeptidase | Not Specified | Identified potential binding sites within the enzyme domain. | researchgate.net |
| Tetrahydroquinolones | Aromatase, NFκB | GoldScore | Docking scores were correlated with IC50 values to understand structure-activity relationships. | nih.gov |
| Niclosamide Derivatives | STAT3 | AutoDock Vina | Predicted binding interactions between the designed compounds and the STAT3 protein. | chemrxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties or structural descriptors that correlate with activity, QSAR can predict the activity of new, untested compounds.
A significant application of QSAR modeling involving a derivative of Benzo[d] cir-safety.orgresearchgate.netdioxol-5-amine hydrochloride was in the safety assessment of cosmetic ingredients. cir-safety.orgcir-safety.org A study in 2004 applied a QSAR model to estimate the skin sensitization potential of 229 European hair dye substances, including Hydroxyethyl-3,4-methylenedioxyaniline HCl. cir-safety.orgresearchgate.net The model was constructed by correlating experimental data from the Local Lymph Node Assay (LLNA) with Topological Sub-structural Molecular Descriptors (TOPS-MODE). cir-safety.orgcir-safety.org This approach, while not specifically designed for hair dyes, was deemed suitable for the application. cir-safety.org The QSAR model predicted that Hydroxyethyl-3,4-methylenedioxyaniline HCl was likely to be a moderate or strong sensitizer. cir-safety.org This demonstrates how in silico QSAR models are used in regulatory contexts to fill data gaps and predict toxicological endpoints without animal testing. nih.gov
| Model Component | Description | Application | Reference |
|---|---|---|---|
| Methodology | Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity (skin sensitization) of chemicals. | cir-safety.orgresearchgate.net |
| Descriptors | Topological Sub-structural Molecular Descriptors (TOPS-MODE) | Numerical values derived from the 2D structure of the molecule used to build the mathematical model. | cir-safety.orgcir-safety.org |
| Experimental Data | Local Lymph Node Assay (LLNA) data for 93 chemicals | Used to train and validate the QSAR model. | cir-safety.org |
| Subject Compound | Hydroxyethyl-3,4-methylenedioxyaniline HCl | One of 229 hair dye substances assessed by the model. | cir-safety.orgcir-safety.org |
| Prediction | Classified as a moderate or strong sensitizer | Provides an estimate of toxicological potential for risk assessment. | cir-safety.org |
Medicinal Chemistry and Pharmacological Evaluation of Benzo D 1 2 Dioxol 5 Amine Hydrochloride Derivatives
Antineoplastic and Cytotoxic Activities
Derivatives of the benzo[d] rsc.orgnih.govdioxole nucleus have demonstrated significant potential as anticancer agents. Their biological activity is attributed to various mechanisms, including the disruption of cellular division and the induction of programmed cell death.
Inhibition of Cancer Cell Growth and Induction of Apoptosis
A key indicator of the antineoplastic potential of a compound is its ability to inhibit the proliferation of cancer cells and trigger apoptosis, or programmed cell death. Several studies have highlighted the cytotoxic effects of benzo[d] rsc.orgnih.govdioxole derivatives against a range of human cancer cell lines.
New thiourea (B124793) derivatives that incorporate two benzo[d] rsc.orgnih.govdioxol-5-yl units have shown significant antitumor activity, with some compounds exhibiting greater potency than the standard reference drug, doxorubicin. nih.gov For instance, the compound 1,1'-(1,4-phenylene)bis(3-(benzo[d] rsc.orgnih.govdioxol-5-yl)thiourea), designated as compound 5, displayed potent cytotoxicity against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines. nih.gov Notably, these compounds were found to be non-cytotoxic to normal cell lines. nih.gov The mechanism of action for these derivatives involves the induction of apoptosis, studied through annexin (B1180172) V-FITC assessment and the analysis of mitochondrial apoptosis pathway proteins Bax and Bcl-2. nih.gov
Similarly, a series of novel N-aryl-5-(benzo[d] rsc.orgnih.govdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (compounds C1–C31) demonstrated potent growth inhibition, with IC₅₀ values generally below 5 μM against human cervical (HeLa), lung (A549), and breast (MCF-7) cancer cells. rsc.org Morphological analysis confirmed that these compounds, such as compound C27, induce apoptosis in cancer cells. rsc.org
Furthermore, conjugating 1,3-benzodioxole (B145889) with arsenical precursors has been shown to enhance anti-proliferative efficiency against various cancer cell lines by inhibiting the thioredoxin system, which induces oxidative stress and initiates apoptosis. nih.gov
Table 1: Cytotoxic Activity of Benzo[d] rsc.orgnih.govdioxole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| **Compound 5*** | HepG2 (Liver) | 2.38 | nih.gov |
| HCT116 (Colon) | 1.54 | nih.gov | |
| MCF-7 (Breast) | 4.52 | nih.gov | |
| Doxorubicin (Reference) | HepG2 (Liver) | 7.46 | nih.gov |
| HCT116 (Colon) | 8.29 | nih.gov | |
| MCF-7 (Breast) | 4.56 | nih.gov | |
| Compound C7 | A549 (Lung) | 2.06 ± 0.09 | rsc.org |
| Compound C16 | MCF-7 (Breast) | 2.55 ± 0.34 | rsc.org |
| Compound C27 | HeLa (Cervical) | 2.07 ± 0.88 | rsc.org |
| A549 (Lung) | 3.52 ± 0.49 | rsc.org | |
| Compound 2a † | Hep3B (Liver) | Potent Activity | najah.edu |
Microtubule and Tubulin Interaction Mechanisms
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. nih.govresearchgate.net A class of synthetic antineoplastic compounds derived from 6-benzyl-1,3-benzodioxole has been identified as having significant antimitotic activity. nih.gov
These compounds function by inhibiting the assembly of microtubules. nih.gov Further mechanistic studies revealed that they act as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov The structural requirements for maximum activity include an intact dioxole ring, a methoxy (B1213986) or ethoxy group at position 5, and a para-methoxy group on the benzyl (B1604629) moiety at position 6. nih.gov This mode of action, including the partial inhibition of tubulin-dependent GTP hydrolysis, suggests these derivatives are functionally comparable to podophyllotoxin, a well-known antimitotic drug. nih.gov The disruption of microtubule polymerization by such agents is a key mechanism that leads to cell cycle arrest and subsequent apoptosis. nih.gov
Cell Cycle Arrest Induction
By interfering with critical cellular processes, particularly microtubule dynamics, benzo[d] rsc.orgnih.govdioxole derivatives can halt the progression of the cell cycle, a hallmark of many effective anticancer agents.
Research has shown that specific derivatives can induce cell cycle arrest at different phases. For example, compound C27, a N-aryl-5-(benzo[d] rsc.orgnih.govdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine, was found to cause both S-phase and G2/M-phase arrests in the HeLa cervical cancer cell line. rsc.org Similarly, N-(3,4-dimethoxyphenyl)benzo[d] rsc.orgnih.govdioxole-5-carboxamide (compound 2a) was reported to induce cell cycle arrest in the G2-M phase in the Hep3B liver cancer cell line, with an activity level close to that of doxorubicin. najah.edu The ability of these compounds to disrupt microtubule polymerization directly contributes to G2/M phase arrest. nih.gov Studies on thiourea derivatives containing the benzo[d] rsc.orgnih.govdioxol-5-yl moiety also included cell cycle analysis as part of their mechanistic investigation into anticancer effects. nih.gov
Antimicrobial Properties
In addition to their antineoplastic effects, benzo[d] rsc.orgnih.govdioxole derivatives have been investigated for their ability to combat microbial pathogens, demonstrating efficacy against both bacteria and fungi.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Several series of benzo[d] rsc.orgnih.govdioxole derivatives have been synthesized and evaluated for their antibacterial properties. A series of 5-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives exhibited high antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov Specifically, the pyrrolidinomethanone derivative (compound 4e) was highly effective against Sarcina and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 80 nM and 110 nM, respectively. nih.gov The hydroxypiperidinoethanone derivative (compound 6c) also showed potent activity against Sarcina with an MIC of 90 nM. nih.gov
In another study, (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives were found to possess good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net In contrast, a study on 2-(aryl)-3-(benzo[d] rsc.orgnih.govdioxol-5-yl)thiazolidin-4-ones found no antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations up to 400 µg/ml. researchgate.net However, related thiohydantoin derivatives were generally more effective against Gram-positive bacteria. researchgate.net
Table 2: Antibacterial Activity (MIC) of Benzo[d] rsc.orgnih.govdioxole Derivatives
| Compound | Bacterial Strain | MIC (nM) | Source |
|---|---|---|---|
| **Compound 4e*** | Sarcina | 80 | nih.gov |
| Staphylococcus aureus | 110 | nih.gov | |
| Compound 6c † | Sarcina | 90 | nih.gov |
Antifungal Efficacy Against Yeast and Fungal Pathogens
The benzo[d] rsc.orgnih.govdioxole scaffold is also a promising framework for the development of novel antifungal agents. Studies have shown that these derivatives can inhibit the growth of various yeast and fungal pathogens.
Derivatives of 2-(aryl)-3-(benzo[d] rsc.orgnih.govdioxol-5-yl)thiazolidin-4-one were tested against several fungi. researchgate.net Compound 1b demonstrated the best activity against Candida albicans with a MIC₅₀ of 100 µg/ml. researchgate.net In assays against Rhodotorula, compounds 1f and 1i showed good antifungal activity with a MIC₅₀ of 100 µg/ml, and compound 1i also had a MIC₅₀ of 200 µg/ml against Candida parapsilosis. researchgate.net
Furthermore, a series of 3-(benzo[d] rsc.orgnih.govdioxol-5-yl)-N-(substituted benzyl)propanamides were designed as synergistic agents to be used with fluconazole. nih.gov Compound 3e, at a low concentration of 1.0 µg/ml, was able to significantly enhance the susceptibility of fluconazole-resistant Candida albicans, reducing its MIC from 128.0 µg/ml to as low as 0.125-0.25 µg/ml. nih.gov Other research has also noted the antifungal potential of (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives against Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net
Table 3: Antifungal Activity of Benzo[d] rsc.orgnih.govdioxole Derivatives
| Compound | Fungal Pathogen | MIC₅₀ (µg/ml) | Source |
|---|---|---|---|
| **Compound 1b*** | Candida albicans | 100 | researchgate.net |
| **Compound 1f*** | Rhodotorula sp. | 100 | researchgate.net |
| **Compound 1i*** | Rhodotorula sp. | 100 | researchgate.net |
| Candida parapsilosis | 200 | researchgate.net |
Mechanisms of Antimicrobial Action (e.g., Fungal Membrane Disruption)
While various derivatives containing the 1,3-benzodioxole system have demonstrated notable antimicrobial and antifungal activities, the precise mechanisms underlying these effects are a subject of ongoing investigation. researchgate.netnih.gov The structural characteristics of these compounds, particularly the electron-rich dioxole ring, allow for diverse interactions with biological targets. chemicalbook.com
One potential antibacterial mechanism has been explored through in silico studies. For certain Schiff base derivatives of 1,3-benzodioxole, target prediction studies have suggested a binding capability to the bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme. researchgate.net The FabH enzyme is crucial for initiating the fatty acid biosynthesis pathway in bacteria, making it an attractive target for the development of new antibacterial agents. researchgate.net
In the context of antifungal action, the disruption of the fungal cell membrane is a primary mechanism for several classes of antifungal drugs. frontiersin.org This disruption can be achieved by interfering with the synthesis of essential membrane components like ergosterol (B1671047) or through direct physical interaction with the membrane, leading to increased permeability and cell death. frontiersin.orgmdpi.com For instance, some antifungal agents function as nonionic surfactants that insert into the fungal lipid bilayer, causing its destruction. frontiersin.org While specific studies confirming direct membrane disruption by Benzo[d] researchgate.netnih.govdioxol-5-amine hydrochloride derivatives are not extensively detailed, this remains a plausible mechanism given the lipophilic nature of the benzodioxole core, which could facilitate interaction with fungal cell membranes. Some γ-lactam analogs incorporating the 1,3-benzodioxole moiety have shown significant activity against various crop-threatening agricultural fungi, indicating the scaffold's potential in developing new antifungal agents. nih.gov
Anti-inflammatory Effects
The anti-inflammatory potential of benzo[d] researchgate.netnih.govdioxole derivatives has been evaluated through various in vitro and in vivo models, demonstrating their ability to modulate key pathways in the inflammatory response.
A key aspect of the anti-inflammatory action of certain compounds is the ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), are pivotal in orchestrating the inflammatory cascade. wikipedia.org Studies on compounds structurally related to benzodioxole derivatives have shown that they can significantly reduce the levels of these cytokines in inflammation models. nih.gov For example, in carrageenan-induced paw edema, effective anti-inflammatory agents have been shown to inhibit the increased levels of TNF-α and IL-1β in the inflamed tissue. wikipedia.org Similarly, certain 1,5-benzodiazepine derivatives have been found to inhibit the production of interleukin-6 (IL-6) in inflammatory exudates. jrasb.com This evidence suggests that the anti-inflammatory effects of benzo[d] researchgate.netnih.govdioxol-5-amine derivatives may be mediated, at least in part, by their ability to downregulate the expression of key pro-inflammatory cytokines.
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.net There are two main isoforms, COX-1, which is involved in normal physiological functions, and COX-2, which is upregulated during inflammation. researchgate.net Several novel series of benzo[d] researchgate.netnih.govdioxole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.
Research has shown that both aryl acetate (B1210297) and aryl acetic acid derivatives of benzodioxole possess COX inhibitory activity. nih.gov In one study, a series of twelve novel compounds were synthesized and tested. The results indicated that while many compounds showed moderate activity against both COX-1 and COX-2, they often displayed better selectivity for COX-2 compared to the standard NSAID, Ketoprofen. nih.govnih.gov This enhanced selectivity is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibition. The larger benzodioxole moiety, in comparison to the phenyl group in ketoprofen, is thought to contribute to this improved selectivity. nih.gov Dihydropyrazole derivatives that incorporate a benzo[d] researchgate.netnih.govdioxole unit have also been designed and shown to be potent and selective COX-2 inhibitors. researchgate.net
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Benzodioxole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
|---|---|---|---|---|
| 4f | COX-1 | 0.725 | - | nih.gov |
| 3b | COX-1 | 1.12 | - | nih.gov |
| 4b | COX-1 | 4.25 | - | nih.gov |
| 4a | COX-2 | 1.05 | 40.2 | researchgate.net |
| 4d | COX-2 | 0.09 | 233.3 | researchgate.net |
| 4g | COX-2 | 0.15 | 146.7 | researchgate.net |
| 4h | COX-2 | 0.13 | 169.2 | researchgate.net |
| Ketoprofen | COX-1 | 2.45 | - | nih.gov |
| Ketoprofen | COX-2 | 19.5 | 0.12 | nih.gov |
| Celecoxib | COX-2 | 0.30 | >303 |
To validate in vitro findings, the anti-inflammatory efficacy of benzo[d] researchgate.netnih.govdioxole derivatives and related compounds is often assessed using established in vivo animal models.
The carrageenan-induced paw edema model is widely used to evaluate acute anti-inflammatory activity. wikipedia.orgnih.gov In this model, an injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by swelling (edema). wikipedia.org The effectiveness of a test compound is measured by its ability to reduce the volume of this swelling over several hours compared to a control group. wikipedia.org Studies on various compounds have demonstrated a significant, dose-dependent reduction in paw edema, indicating potent acute anti-inflammatory effects. researchgate.netwikipedia.org
The cotton-pellet-induced granuloma model is used to assess activity against the proliferative phase of chronic inflammation. researchgate.netnih.gov This involves implanting sterile cotton pellets under the skin of a rodent, which leads to the formation of granulomatous tissue over several days. nih.gov The anti-inflammatory effect is quantified by the reduction in the dry weight of the excised granuloma. researchgate.net Compounds that are effective in this model demonstrate the ability to suppress the chronic inflammatory processes of fibroblast proliferation and exudate formation.
Antidiabetic Potential
The search for novel antidiabetic agents has led to the investigation of various heterocyclic scaffolds, including benzo[d] researchgate.netnih.govdioxole, for their potential to modulate key enzymes involved in glucose metabolism.
Alpha-amylase (α-amylase) is a crucial digestive enzyme that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes.
Several studies have evaluated benzo[d] researchgate.netnih.govdioxole derivatives as inhibitors of α-amylase. researchgate.net A series of benzodioxole aryl acetic acid and carboxamide derivatives were synthesized and tested for their in vitro α-amylase inhibitory effects. researchgate.net Many of these compounds showed potent inhibitory activity, with some derivatives exhibiting significantly lower IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) than acarbose (B1664774), a commercially available antidiabetic drug. researchgate.netnih.gov For example, one study found that a benzodioxole aryl acetic acid derivative (4f) was the most potent compound with an IC₅₀ value of 1.11 µg/ml, which was more potent than acarbose (IC₅₀ 6.47 µg/ml). researchgate.net In another study, a benzodioxole carboxamide derivative (IIc) also showed powerful α-amylase inhibition with an IC₅₀ value of 0.68 µM. nih.gov These findings highlight the potential of the benzodioxole scaffold as a foundation for developing new and effective α-amylase inhibitors. researchgate.netnih.gov
Table 2: α-Amylase Inhibitory Activity of Selected Benzodioxole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Compound | IC₅₀ (µg/mL) | Source |
|---|---|---|---|
| Benzodioxole Aryl Acetic Acid | 4f (iodo-substituted) | 1.11 | researchgate.net |
| Benzodioxole Aryl Acetic Acid | 4h (bromo-substituted) | 1.34 | researchgate.net |
| Benzodioxole Aryl Acetic Acid | 4g (chloro-substituted) | 1.54 | researchgate.net |
| Benzodioxole Carboxamide | 6b | 4.28 | researchgate.net |
| Benzodioxole Carboxamide | 6a | 8.54 | researchgate.net |
| Benzodioxole Carboxamide | IIa | 0.85 µM* | nih.gov |
| Benzodioxole Carboxamide | IIc | 0.68 µM* | nih.gov |
| Thiazolidinedione Derivative | 6 | 10.26 | chemicalbook.com |
| Standard Drug | Acarbose | 6.47 | researchgate.net |
| Standard Drug | Acarbose | 24.1 | chemicalbook.com |
Note: Units are in µM, not µg/mL, for these specific entries.
Lipase (B570770) Inhibitory Activities
Research into the lipase inhibitory potential of benzo[d] nih.govnih.govdioxole derivatives has been explored as a strategy for managing obesity. Pancreatic lipase is a critical enzyme responsible for the digestion of dietary fats, and its inhibition can reduce fat absorption.
In a study evaluating a series of 17 benzodioxole derivatives, including carboxamides, the compounds generally exhibited weak to negligible activity against lipase. The most active compound from this series, a carboxamide derivative (compound 6a), demonstrated an IC₅₀ value of 44.47 µg/ml, which was modest compared to the orlistat (B1677487) positive control (IC₅₀ of 25.01 µg/ml). nih.govresearchgate.net This suggests that while the benzodioxole scaffold can be directed towards lipase inhibition, the specific substitutions in the evaluated series were not optimal for potent activity. nih.gov
In Vivo Hypoglycemic Activity Assessment
Several benzo[d] nih.govnih.govdioxole derivatives have shown significant promise as hypoglycemic agents in animal models of diabetes. These studies often link in vivo blood glucose-lowering effects to the in vitro inhibition of enzymes like α-amylase.
One investigation focused on benzodioxol carboxamide derivatives, selecting the most potent α-amylase inhibitor from the series, N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide (Compound IIc), for in vivo evaluation. nih.govnajah.edu In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, five doses of Compound IIc resulted in a substantial reduction of blood glucose levels, from 252.2 mg/dL down to 173.8 mg/dL, demonstrating its potential as an antidiabetic agent. nih.gov
Another study investigated benzoylbenzodioxol derivatives, identifying methyl 2-(6-(2-bromobenzoyl)benzo[d] nih.govnih.govdioxol-5-yl)acetate (Compound I) as a potent hypoglycemic agent. In STZ-induced diabetic mice, Compound I achieved a 32.4% reduction in blood glucose, an effect that surpassed that of the reference drug acarbose (22.9% reduction).
| Compound | Chemical Name | Animal Model | Observed Hypoglycemic Effect | Reference |
|---|---|---|---|---|
| Compound IIc | N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | STZ-induced diabetic mice | Reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL | nih.gov |
Neuropharmacological Investigations
The benzo[d] nih.govnih.govdioxole nucleus is a key feature in many neuropharmacologically active compounds, including derivatives that interact with critical neurotransmitter systems and show potential as treatments for central nervous system (CNS) disorders.
The structural similarity of the benzo[d] nih.govnih.govdioxole moiety to the endogenous neurotransmitter serotonin (B10506) has made it a valuable scaffold for designing ligands targeting serotonin receptors, particularly the 5-HT₁A subtype, which is implicated in anxiety and depression. researchgate.net Research has also established that the 1,3-dioxolane (B20135) moiety, a related structure, can be bioisosterically equivalent to the 1,4-benzodioxane (B1196944) nucleus found in many α₁-adrenoceptor antagonists. researchgate.net
Studies have identified 1,3-dioxolane-based compounds as a novel class of α₁-adrenoceptor antagonists. researchgate.netnih.gov For instance, one derivative, compound 10 , displayed high selectivity for the α₁D-adrenoceptor subtype with a pA₂ of 8.37. nih.gov Furthermore, research into 1,2,4-benzothiadiazine derivatives has yielded compounds with high selectivity for either α₁D-adrenoceptors or 5-HT₁A receptors, demonstrating that modifications to a core structure can fine-tune receptor specificity. nih.gov
| Compound Class | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| 1,3-Dioxolane-based derivatives | α₁-Adrenoceptors | Identified as a new class of α₁-adrenoceptor antagonists. Compound 10 showed high selectivity for the α₁D subtype. | researchgate.netnih.gov |
| 1,2,4-Benzothiadiazine derivatives | α₁D-Adrenoceptors / 5-HT₁A Receptors | Compound 1 was a highly selective α₁D antagonist, while compound 6 was a highly selective 5-HT₁A partial agonist. | nih.gov |
The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. While various heterocyclic compounds have been investigated as AChE inhibitors, research specifically on benzo[d] nih.govnih.govdioxol-5-amine derivatives for this target is limited. Studies on related structures, such as benzothiazolone derivatives, have shown that this class of compounds can effectively inhibit cholinesterases, often with greater potency for butyrylcholinesterase (BChE) over AChE. mdpi.com For example, compound M13 from a benzothiazolone series was found to be a potent, noncompetitive, and reversible inhibitor of BChE with an IC₅₀ value of 1.21 μM. mdpi.com Similarly, studies on 1,3,2-dioxaphosphorinane (B14751949) 2-oxide derivatives have detailed their mechanism of cholinesterase inhibition. nih.gov However, direct and potent AChE inhibition by derivatives of benzo[d] nih.govnih.govdioxol-5-amine remains an area for further exploration.
The benzo[d] nih.govnih.govdioxole scaffold is a core component of stiripentol (B1682491), an approved antiepileptic drug, which has spurred the development of novel derivatives with anticonvulsant properties. nih.govmdpi.com
A series of 5-substituted benzo[d] nih.govnih.govdioxole derivatives were synthesized and evaluated for anticonvulsant activity. nih.govresearchgate.net Among these, compound 3c emerged as the most potent, affording significant protection against maximal electroshock (MES)-induced seizures with an ED₅₀ value of 9.8 mg/kg in mice. nih.govresearchgate.net This compound also demonstrated a high protective index of 23.4, comparable to established antiepileptic drugs. nih.gov
In another study, a series of N-substituted (Z)-5-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives was investigated. nih.govCompound 4e from this series was highly effective in the MES screen, with an ED₅₀ of 9.7 mg/kg and a protective index of 27.1. nih.gov Further investigation revealed that compound 4e acts as an inhibitor of the NaV1.1 sodium channel in vitro, elucidating a potential mechanism for its anticonvulsant effects. nih.gov
| Compound | Derivative Class | Anticonvulsant Activity (MES, ED₅₀) | Protective Index (PI) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 3c | 5-Substituted benzo[d] nih.govnih.govdioxole | 9.8 mg/kg | 23.4 | Not specified | nih.govresearchgate.net |
| 4e | (Z)-5-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)-2-thioxothiazolidin-4-one | 9.7 mg/kg | 27.1 | NaV1.1 channel inhibition | nih.gov |
Enzyme Inhibition Beyond Specific Therapeutic Areas
Beyond their targeted roles in metabolic and neurological disorders, benzo[d] nih.govnih.govdioxole derivatives have demonstrated inhibitory activity against other significant enzymes, indicating a broad potential in medicinal chemistry.
α-Amylase Inhibition: As part of their evaluation as antidiabetic agents, several benzodioxol derivatives were tested for their ability to inhibit α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars. nih.govnih.gov In one study, benzodioxol carboxamide derivatives IIa and IIc displayed potent α-amylase inhibition with IC₅₀ values of 0.85 and 0.68 µM, respectively. nih.gov Another investigation of 17 different benzodioxole derivatives found that 14 of them had potent inhibitory activity against α-amylase, with IC₅₀ values below 10 µg/ml. nih.govresearchgate.net The most potent among them, compound 4f , had an IC₅₀ of 1.11 µg/ml, which was significantly more potent than the reference drug acarbose. nih.govresearchgate.net
SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an oncogenic phosphatase that has become a key target for anti-cancer drug development. nih.govnih.gov A study focused on designing SHP2 inhibitors identified a thioacetamide‐tethered thiadiazole‐1,2,4‐triazole hybrid containing a benzo[d] nih.govnih.govdioxol moiety, compound 28 , as a highly potent SHP2 inhibitor with an IC₅₀ value of 0.318 µM. This compound was found to inhibit the enzyme through a mixed to non-competitive mechanism by binding to an allosteric site.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| IIa | α-Amylase | 0.85 µM | nih.gov |
| IIc | α-Amylase | 0.68 µM | nih.gov |
| 4f | α-Amylase | 1.11 µg/ml | nih.govresearchgate.net |
| 28 | SHP2 | 0.318 µM |
Succinate (B1194679) Dehydrogenase (SDH) Inhibitory Activity
In the field of agricultural science, derivatives of 1,3-benzodioxole have been investigated as potential fungicides, targeting the enzyme succinate dehydrogenase (SDH). SDH is a critical component of the mitochondrial electron transport chain in fungi, and its inhibition can disrupt fungal respiration and growth. nih.govacs.org
A series of novel 1,3-benzodioxole-pyrimidine derivatives were synthesized and evaluated for their fungicidal and SDH inhibitory activities. nih.govacs.org One of the most promising compounds, designated as 5c , demonstrated significant in vitro fungicidal activity against a broad spectrum of plant pathogens, including Alternaria solani, the causative agent of early blight in tomatoes. nih.gov
The inhibitory effect of compound 5c on SDH was found to be comparable to the commercial fungicide boscalid. nih.govacs.org Further investigation through chiral resolution revealed that the (S)-enantiomer, (S)-5c , possessed stronger fungicidal and SDH inhibitory activity than the (R)-enantiomer. nih.govacs.org This stereoselectivity was supported by molecular docking studies, which indicated a more favorable binding interaction for the (S)-enantiomer within the active site of the SDH enzyme. nih.gov
| Compound | Target | IC50 (μM) | EC50 against A. solani (mg/L) | Reference |
|---|---|---|---|---|
| 5c (racemic) | SDH | 3.41 | 0.07 | nih.govacs.org |
| (S)-5c | SDH | 2.92 | 0.06 | nih.govacs.org |
| (R)-5c | SDH | 3.68 | 0.17 | nih.govacs.org |
| Boscalid (Control) | SDH | 3.40 | 0.16 | nih.gov |
Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) / Low-Density Lipoprotein Receptor (LDLR) Protein-Protein Interaction (PPI) Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, promoting its degradation and thereby reducing the clearance of LDL cholesterol from the blood. nih.gov Inhibiting the interaction between PCSK9 and LDLR is a validated therapeutic strategy for lowering cholesterol levels. nih.govnih.gov
The benzo[d] acs.orgnih.govdioxole scaffold has been utilized in the design of small molecule inhibitors of the PCSK9/LDLR protein-protein interaction (PPI). nih.govtandfonline.com The hydrophobic and fused-ring structure of the 5-phenylbenzo[d] acs.orgnih.govdioxole group was selected to occupy the binding interface between PCSK9 and LDLR. nih.govtandfonline.com
In one study, a series of 47 phenylbenzo[d] acs.orgnih.govdioxole-based compounds were synthesized, starting from 4-(6-aminobenzo[d] acs.orgnih.govdioxol-5-yl)benzoic acid. nih.gov Structure-activity relationship (SAR) analysis revealed that a 4-chlorobenzyl substitution on the amino group was important for the PPI-disrupting activity. nih.gov Active compounds, such as A12 , B1 , B3 , B4 , and particularly B14 , were shown to restore LDLR levels on the surface of HepG2 liver cells and enhance the uptake of extracellular LDL in the presence of PCSK9. nih.gov
Another study focused on [5,5'-bibenzo[d] acs.orgnih.govdioxol]-6-amine analogs. nih.gov The molecules D28 and D29 from this series showed remarkable potency in inhibiting the PCSK9/LDLR PPI, with IC₅₀ values significantly lower than the reference compound. nih.gov These compounds also restored LDLR expression and improved LDL uptake in HepG2 cells. nih.gov
| Compound Series | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| [5,5'-bibenzo[d] acs.orgnih.govdioxol]-6-amine analogs | D28 | 8.30 | nih.gov |
| D29 | 6.70 | nih.gov | |
| Reference Compound | SBC-115337 | 17.89 | nih.gov |
Agricultural and Plant Science Applications
In addition to medicinal chemistry, derivatives of benzo[d] acs.orgnih.govdioxol-5-amine have shown significant potential in agricultural and plant sciences, particularly in the regulation of plant growth and development.
Auxin Receptor Agonist Activity (e.g., TIR1)
Auxins are a class of plant hormones that play a central role in regulating plant growth. The perception of auxin occurs through a co-receptor system involving the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Aux/IAA transcriptional repressors. nih.govresearchgate.net Auxin acts as a "molecular glue," enhancing the interaction between TIR1 and Aux/IAA proteins, which leads to the degradation of the repressors and the activation of auxin-responsive genes. researchgate.net
Researchers have designed and synthesized a series of N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives as potential auxin receptor agonists. nih.govresearchgate.net A lead compound, HTS05309 , was identified through virtual screening based on the auxin receptor TIR1. nih.gov From this, a series of 22 new compounds (K-1 to K-22 ) were developed. nih.govresearchgate.net One of these derivatives, K-10 , was found to be a potent auxin receptor agonist. nih.gov Morphological studies using auxin-related mutants confirmed that K-10 has auxin-like physiological functions and is recognized by the TIR1 receptor. nih.govnih.gov Further molecular docking analysis suggested that K-10 has a stronger binding ability with TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). nih.govnih.gov
Root Growth Promotion in Plant Models (e.g., Arabidopsis thaliana, Oryza sativa)
The development of a robust root system is crucial for crop survival and productivity. The auxin agonist activity of the N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives translates directly into significant root growth-promoting effects in model plants. nih.gov
Bioassays conducted on Arabidopsis thaliana demonstrated that most of the synthesized compounds had a significant promotive effect on primary root growth at a concentration of 0.1 μM. nih.gov Compound K-10 , in particular, showed an outstanding effect, with a 37.1% promotion rate in Arabidopsis primary roots at this concentration, which was considerably better than the lead compound HTS05309 (18.7%) and the natural auxin NAA, which was inhibitory at the same concentration (-36.9%). nih.gov The remarkable root growth-promoting effect of K-10 was also observed in Oryza sativa (rice), indicating its potential applicability across different plant species. nih.govnih.gov
| Compound | Primary Root Promotive Rate (%) at 0.1 μM | Reference |
|---|---|---|
| K-10 | 37.1 | nih.gov |
| HTS05309 (Lead Compound) | 18.7 | nih.gov |
| NAA (1-Naphthylacetic acid) | -36.9 | nih.gov |
Transcriptome Analysis in Plant Responses
To understand the molecular mechanisms underlying the observed physiological effects, transcriptome analysis was performed on plants treated with the benzo[d] acs.orgnih.govdioxole derivative K-10 . nih.govnih.gov The analysis revealed that K-10 induced a transcriptional response that was common with that of natural auxin. nih.govnih.gov
Specifically, the study showed that K-10 significantly enhanced the transcriptional activity of the auxin response reporter DR5:GUS in the primary roots of Arabidopsis. nih.gov The transcriptome data further supported this by showing that K-10 treatment led to the down-regulation of genes known to inhibit root growth. nih.govnih.gov This indicates that the compound promotes root development by modulating the expression of key regulatory genes in the auxin signaling pathway. Such transcriptomic studies are crucial for elucidating the gene networks that are activated or repressed in response to novel agrochemicals and for confirming their mode of action at the molecular level. nih.govfrontiersin.org
Structure Activity Relationship Sar Studies of Benzo D 1 2 Dioxol 5 Amine Hydrochloride Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives based on the benzo[d] nih.govmdpi.comdioxol-5-amine scaffold is profoundly influenced by the nature and position of various substituents. The core structure, consisting of a benzodioxole ring system, serves as a versatile template for chemical modification, allowing for a systematic exploration of how different functional groups affect interactions with biological targets.
Studies on related heterocyclic systems provide a framework for understanding these relationships. For instance, in a series of benzothiazole-based inhibitors of the Hsp90 C-terminal domain, modifications at different positions of the core structure led to significant variations in antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com The introduction of different amine groups at position 2 and various substituents on a phenyl ring at position 6 demonstrated that both hydrophobic and hydrogen-bonding interactions are crucial. The unsubstituted benzene (B151609) ring at position 6 yielded a compound with moderate activity (IC₅₀, 18.9 ± 0.4 μM), while the introduction of specific amine moieties at another position resulted in compounds with low-micromolar potency. mdpi.com
Similarly, research on 1,3-thiazole derivatives as cholinesterase inhibitors highlights the critical role of substituents on an amide or amine functional group. academie-sciences.fr For example, while some amide derivatives with specific cyclic substituents showed potent and selective inhibition of butyrylcholinesterase (BChE), their corresponding amine analogues were inactive. academie-sciences.fr Conversely, N-methylation of an inactive amide led to a derivative with significant inhibitory activity against TNFα release, indicating that subtle changes like the addition of a methyl group can drastically alter the biological profile. academie-sciences.fr These findings underscore the importance of the amine group, a key feature of benzo[d] nih.govmdpi.comdioxol-5-amine, as a primary site for modification to tune biological activity.
The data below illustrates the impact of such modifications in a series of benzothiazole (B30560) analogs, where changes in substituents lead to a wide range of inhibitory concentrations.
Table 1: Impact of Substituent Modification on Antiproliferative Activity (MCF-7 Cells) for Benzothiazole Analogs
| Compound | Substituent at Position 2 | Substituent at Position 6 | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 5a | Amine | Unsubstituted Phenyl | 18.9 ± 0.4 | mdpi.com |
| 5g | Specific Amine Moiety | Substituted Phenyl | 2.8 ± 0.1 | mdpi.com |
| 9i | Specific Amine Moiety | Substituted Phenyl | 3.9 ± 0.1 | mdpi.com |
| 9j | Monomethylated Amine (analog of 9i) | Substituted Phenyl | 4.2 ± 0.9 | mdpi.com |
| 10 | Dimethylated Amine (analog of 9j) | Substituted Phenyl | 5.3 ± 1.1 | mdpi.com |
Pharmacophore Identification and Optimization for Target Binding
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, charged groups, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. Identifying and optimizing this pharmacophore is a cornerstone of rational drug design. For derivatives of benzo[d] nih.govmdpi.comdioxol-5-amine, the benzodioxole ring itself is a crucial and often conserved element of the pharmacophore, providing a rigid, hydrophobic scaffold that properly orients other functional groups for target binding.
Pharmacophore models for various ligands targeting different receptors often share common principles. For example, an updated pharmacophore model for the α5 subtype of the GABAA benzodiazepine (B76468) receptor was developed based on newly synthesized selective ligands. nih.gov This model helps to understand the structural characteristics that differentiate agonists, antagonists, and inverse agonists at the benzodiazepine binding site of GABAA receptors. nih.gov Although developed for a different class of compounds, the principles are applicable. The model for an α5-selective inverse agonist, for instance, would map out the specific locations of aromatic rings, hydrogen bond acceptors, and excluded volumes within the receptor's binding pocket that are complementary to the ligand.
In the context of Hsp90 inhibitors, a ligand-based pharmacophore model was constructed based on a series of active benzothiazole derivatives. mdpi.com This model revealed the importance of a hydrophobic substituent for effective binding. mdpi.com For a hypothetical derivative of benzo[d] nih.govmdpi.comdioxol-5-amine, a pharmacophore model would likely include:
The aromatic system of the benzodioxole ring for potential π-π stacking interactions.
The oxygen atoms of the dioxole ring as potential hydrogen bond acceptors.
The amine group as a critical hydrogen bond donor and/or a site for ionic interactions (in its protonated hydrochloride form).
Specific volumes in space where additional substituents can be placed to enhance binding affinity and selectivity.
The table below outlines a hypothetical pharmacophore model for a benzo[d] nih.govmdpi.comdioxol-5-amine derivative targeting a generic kinase enzyme, based on common features found in kinase inhibitors.
Table 2: Hypothetical Pharmacophore Features for a Benzo[d] nih.govmdpi.comdioxol-5-amine Kinase Inhibitor
| Pharmacophore Feature | Corresponding Molecular Moiety | Putative Interaction with Target |
|---|---|---|
| Hydrogen Bond Donor | Amine (-NH₂) group | Interaction with backbone carbonyl of hinge region |
| Aromatic Ring | Benzene portion of the benzodioxole | π-π stacking with Phenylalanine or Tyrosine residues |
| Hydrogen Bond Acceptor | Dioxole Oxygen atoms | Interaction with amino acid side chains (e.g., Lysine, Arginine) |
| Hydrophobic Group | The entire benzodioxole scaffold | Binding within a hydrophobic pocket |
Conformational Requirements for Receptor Binding and Enzyme Inhibition
The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind to a biological target. For derivatives of benzo[d] nih.govmdpi.comdioxol-5-amine, the inherent structural features of the benzodioxole ring system impose significant conformational constraints that influence biological activity.
A crystal structure analysis of (±)-3-[(benzo[d] nih.govmdpi.comdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, a complex derivative, provides a clear example of conformational geometry. researchgate.net In this structure, the central thiazolidine (B150603) ring is nearly planar and is oriented at significant dihedral angles with respect to both the benzodioxole ring (74.21°) and a trimethoxyphenyl ring (88.25°). researchgate.net The dihedral angle between the benzene and benzodioxole rings themselves was found to be 25.12°. researchgate.net These specific angles define a rigid, three-dimensional architecture that is a prerequisite for fitting into the target's binding site. Any modification that alters these angles could lead to a loss of activity.
Furthermore, the flexibility of the molecule, often determined by the number of rotatable bonds, can also be a key factor. In a series of 1,3-thiazole derivatives, benzyl (B1604629) amine analogues with variously substituted benzyl units were found to be active, indicating that the presence of rotatable bonds was important for their activity. academie-sciences.fr This suggests that for some targets, a degree of conformational flexibility allows the ligand to adopt the optimal geometry upon binding, a process known as "induced fit." Therefore, the design of active benzo[d] nih.govmdpi.comdioxol-5-amine derivatives must balance conformational rigidity, conferred by the ring system, with targeted flexibility in the side chains to achieve optimal interaction with the biological target.
Preclinical Research Models and in Vitro/in Vivo Evaluation
Cellular Assays (e.g., Cancer Cell Lines, Hepatocytes)
The cytotoxic effects of several novel derivatives of benzo[d] nih.govresearchgate.netdioxole have been evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for the initial screening of potential anticancer agents.
Researchers have synthesized and tested various series of compounds incorporating the benzo[d] nih.govresearchgate.netdioxole moiety. For instance, a series of bis-benzo[d] nih.govresearchgate.netdioxol-5-yl thiourea (B124793) derivatives were examined for their cytotoxic effects on three cancer cell lines: liver (HepG2), colon (HCT116), and breast (MCF-7). nih.gov Many of these compounds demonstrated significant antitumor activity, with some showing greater potency than the reference drug, doxorubicin. nih.gov Notably, these active compounds were found to be non-cytotoxic toward a tested normal cell line, suggesting a degree of selectivity for cancer cells. nih.gov The mechanisms underlying their anticancer effects were explored, revealing involvement in the inhibition of the Epidermal Growth Factor Receptor (EGFR), induction of apoptosis, and cell cycle arrest. nih.gov
In another study, a series of N-aryl-5-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and assessed for their antitumor activities against cervical (HeLa), lung (A549), and breast (MCF-7) cancer cell lines. rsc.org Several of these compounds exhibited potent growth inhibition, with IC50 values often below 5 µM. rsc.org Further investigation into the mechanism of the most promising compound, C27, revealed that it could induce apoptosis and cause cell cycle arrest in both the S and G2/M phases in HeLa cells. rsc.org
Similarly, carboxamide derivatives of benzo[d] nih.govresearchgate.netdioxole have shown promise. Compounds 2a (N-(3,4-dimethoxyphenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide) and 2b demonstrated anticancer activity against liver (Hep3B), cervical (Hela), and colorectal (Caco-2) cancer cell lines. najah.edu Specifically, both compounds reduced the secretion of α-fetoprotein (α-FP) in Hep3B cells. najah.edu Cell cycle analysis showed that compound 2a induced cell cycle arrest in the G2-M phase at a level comparable to doxorubicin. najah.edu
Furthermore, a study on 1-benzo nih.govresearchgate.netdioxol-5-yl-indoles identified compounds 17 (3-N-benzo nih.govnih.govnih.govoxadiazole derivative) and 20 (3-N-2-methylquinoline derivative) as having potent activity against leukemia (CCRF-CEM) and pancreatic (MIA PaCa-2) cancer cell lines, with IC50 values in the nanomolar range. nih.gov Mechanistic studies indicated that compound 20 induced apoptosis and arrested the cell cycle at the S phase in CCRF-CEM cells. nih.gov
Other research has focused on benzodioxol carboxamide derivatives for different therapeutic applications. While investigating their potential as antidiabetic agents, researchers noted that compound IId showed significant cytotoxic activity against four different cancer cell lines. nih.govresearchgate.netnih.gov In contrast, compounds IIa and IIc had a negligible effect on the normal human embryonic kidney cell line (Hek293t), indicating a favorable safety profile for non-cancerous cells. nih.govresearchgate.netnih.gov
Table 1: Cytotoxicity of Benzo[d] nih.govresearchgate.netdioxol-5-amine Derivatives in Cellular Assays
| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govresearchgate.netdioxol-5-yl)thiourea) | HepG2, HCT116, MCF-7 | Showed strong antitumor activity, with IC50 values lower than doxorubicin; non-cytotoxic to normal cells. | nih.gov |
| N-aryl-5-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (e.g., C27) | HeLa, A549, MCF-7 | Potent growth inhibition; C27 induced apoptosis and S/G2/M phase cell cycle arrest in HeLa cells. | rsc.org |
| N-(3,4-dimethoxyphenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide (2a) | Hep3B, Hela, Caco-2 | Reduced α-FP secretion in Hep3B cells; induced G2-M phase arrest. | najah.edu |
| 1-benzo nih.govresearchgate.netdioxol-5-yl-3-N-fused heteroaryl indoles (e.g., 20) | CCRF-CEM, MIA PaCa-2 | Potent activity in the nM range; compound 20 induced apoptosis and S phase arrest. | nih.gov |
| Benzodioxol carboxamide derivative (IId) | Four cancer cell lines | Demonstrated significant cytotoxic activity. | nih.govresearchgate.netnih.gov |
| Benzodioxol carboxamide derivatives (IIa, IIc) | Hek293t (normal cell line) | Negligible cytotoxic effect, suggesting safety for normal cells. | nih.govresearchgate.netnih.gov |
Animal Models (e.g., Mice, Plant Models)
The preclinical evaluation of benzo[d] nih.govresearchgate.netdioxole derivatives extends to in vivo models to assess their biological effects and safety in a whole organism.
Mice Models: A study investigating the antidiabetic potential of benzodioxol carboxamide derivatives used a streptozotocin-induced diabetic mouse model. nih.govresearchgate.netnih.gov In this model, the administration of compound IIc (N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide) resulted in a significant reduction in blood glucose levels compared to the control group. nih.govresearchgate.netnih.gov This finding, coupled with its in vitro safety profile against normal cells, highlights its potential for further development. researchgate.netnih.gov Another derivative, MKC-242, which is a selective serotonin (B10506) 1A receptor agonist, has demonstrated anxiolytic and antidepressant-like effects in rat and mouse models. nih.gov
Plant Models: The influence of benzo[d] nih.govresearchgate.netdioxole derivatives has also been explored in plant models. A series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized based on a lead compound screened for its auxin-like activity. frontiersin.org The biological activities of these compounds were evaluated by observing their root-promotive effects in Arabidopsis thaliana and Oryza sativa (rice). frontiersin.org One compound, K-10 , demonstrated an excellent root growth-promoting activity that surpassed that of the natural auxin, indole-3-acetic acid (IAA). frontiersin.org Further studies using an Arabidopsis mutant and an auxin-responsive reporter system (DR5:GUS) confirmed that K-10 possesses auxin-like physiological functions. frontiersin.org
Table 2: In Vivo Evaluation of Benzo[d] nih.govresearchgate.netdioxol-5-amine Derivatives
| Compound/Derivative | Model Organism | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound IIc | Streptozotocin-induced diabetic mice | Antidiabetic activity | Substantially reduced blood glucose levels. | nih.govresearchgate.netnih.gov |
| MKC-242 | Rats and Mice | Anxiolytic/Antidepressant effects | Possesses potent anxiolytic and antidepressant properties. | nih.gov |
| Compound K-10 | Arabidopsis thaliana, Oryza sativa | Plant growth promotion | Exhibited excellent root growth-promoting activity, superior to natural auxin. | frontiersin.org |
Assessment of Synergistic Effects with Commercial Therapeutic Agents
Research has also explored the potential of benzo[d] nih.govresearchgate.netdioxole derivatives to enhance the efficacy of existing cancer therapies. A significant challenge in chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp) that expel drugs from cancer cells.
One study synthesized a series of 3-arylamino N-aryl thiophene (B33073) 2-carboxamides, including derivatives containing the benzo[d] nih.govresearchgate.netdioxole-5-yl group. nih.gov The compound 3-(Benzo[d] nih.govresearchgate.netdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l ) was found to inhibit the P-gp efflux pump. nih.gov When combined with the chemotherapeutic drug doxorubicin, compound 1l significantly enhanced doxorubicin's anticancer activity in human colorectal carcinoma LS180 cells, which are known to express P-gp. nih.gov This synergistic effect was demonstrated by a 13.8-fold improvement in the IC50 of doxorubicin, an increase in caspase-3 activity (a marker of apoptosis), and a significant reduction in the colony-forming ability of the cancer cells. nih.gov This dual action of inhibiting angiogenesis and P-gp efflux pumps suggests that such compounds could be developed as agents to reverse multidrug resistance. nih.gov
Table 3: Synergistic Effects of Benzo[d] nih.govresearchgate.netdioxol-5-amine Derivatives
| Derivative | Commercial Agent | Cancer Cell Line | Key Findings | Reference(s) |
|---|---|---|---|---|
| 3-(Benzo[d] nih.govresearchgate.netdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l) | Doxorubicin | LS180 (human colorectal carcinoma) | Significantly enhanced doxorubicin's cytotoxicity by inhibiting the P-gp efflux pump; improved doxorubicin's IC50 13.8-fold. | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Therapeutic Agents and Lead Compound Optimization
The journey from a basic chemical scaffold to a potent drug candidate is a meticulous process of molecular refinement known as lead optimization. Benzo[d] biosynth.comchemscene.comdioxol-5-amine and its derivatives serve as valuable starting points, or "leads," in this process. Researchers systematically modify these core structures to enhance efficacy, selectivity, and pharmacokinetic properties.
A notable strategy involves conjugating the 1,3-benzodioxole (B145889) moiety with other pharmacologically active groups to create hybrid molecules with improved therapeutic profiles. For instance, researchers have synthesized arsenical compounds featuring the 1,3-benzodioxole structure to enhance their anti-tumor properties. nih.govmdpi.com Inspired by the metabolic behavior of the antiepileptic drug stiripentol (B1682491), which also contains a 1,3-benzodioxole group, scientists conjugated the benzodioxole structure with arsenical precursors. nih.govmdpi.com This approach was designed to slow the elimination of the arsenicals in the body, thereby maintaining an effective concentration in the blood for a longer duration. nih.govmdpi.com The resulting compounds, such as PZ2 and PFZ2, demonstrated superior anti-proliferative activity against several cancer cell lines compared to the arsenical precursors alone. nih.gov
Lead optimization is often a data-driven process guided by structure-activity relationships (SAR). In the development of novel inhibitors for HIV reverse transcriptase (HIV-RT), a systematic approach starting with a lead compound can lead to significant improvements in potency. nih.gov This process often involves creating a library of analogs by making small, targeted modifications to the lead structure. For example, after identifying a 10-µM lead, further optimization through heterocycle scans and substituent modifications led to inhibitors with low nanomolar activity. nih.gov
The synthesis of quinazoline-2,4-diamine (B158780) derivatives, such as the respiratory syncytial virus (RSV) inhibitor Ziresovir, exemplifies a streamlined approach to creating complex therapeutic agents. acs.org Researchers have developed optimized, three-step synthetic routes that begin with simpler building blocks and efficiently construct the final complex molecule, avoiding harsh conditions and the need for extensive purification. acs.org This highlights the importance of process chemistry in making drug candidates viable for large-scale production. acs.org
The following table details some of the synthesized derivatives and their reported findings:
| Compound Name | Base Structure | Modification/Synthesis Method | Key Findings | Citations |
| PZ2 | 1,3-Benzodioxole & Arsenical | Conjugated via an amide bond. | Showed broad-spectrum anti-proliferation efficiency against four cancer cell lines. | nih.govmdpi.com |
| PFZ2 | 1,3-Benzodioxole & Arsenical | Fluorine was introduced to the carbene-forming site of the benzodioxole ring. | Exhibited anti-proliferation efficiency against multiple cancer cell lines. | nih.govmdpi.com |
| MKC-242 | Benzodioxole & Benzodioxan | 5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl. | Possesses potent anxiolytic and antidepressant properties mediated by serotonin (B10506) 1A receptors. | nih.gov |
| Ziresovir | Quinazoline-2,4-diamine | Synthesized via a copper-catalyzed ring closure, followed by chlorination and nucleophilic substitution. | A potent fusion (F) protein inhibitor for treating RSV. | acs.org |
Exploration of Additional Biological Targets and Mechanisms
The therapeutic versatility of benzo[d] biosynth.comchemscene.comdioxole derivatives stems from their ability to interact with a wide array of biological targets. Research has uncovered their activity against enzymes, receptors, and other proteins implicated in various diseases.
One significant area of investigation is cancer therapy. Derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. nih.gov Other studies have focused on the thioredoxin system, a critical regulator of cellular redox balance that is often overactive in cancer cells. nih.govmdpi.com By conjugating 1,3-benzodioxole with arsenicals, researchers created compounds that inhibit the thioredoxin system, leading to increased oxidative stress and apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com Additionally, certain thioacetamide-tethered thiadiazole-1,2,4-triazole hybrids containing the benzodioxole moiety have been identified as potent inhibitors of SHP2, an oncoprotein involved in cell growth signaling pathways. researchgate.net
In the realm of neuroscience, derivatives of benzo[d] biosynth.comchemscene.comdioxole have been developed as agents targeting specific neurotransmitter receptors. MKC-242, a novel benzodioxan derivative, acts as a selective serotonin 1A receptor agonist, demonstrating anxiolytic-like and antidepressant-like effects in animal models. nih.gov This suggests the potential of this chemical class for treating psychiatric disorders. nih.govnih.gov
Recent studies have also explored the potential of benzodioxole derivatives as antidiabetic agents. A series of benzodioxole carboxamide compounds were synthesized and evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. nih.gov The results from these in vitro studies highlighted their potential efficacy in managing diabetes. nih.gov
The table below summarizes some of the biological targets identified for benzo[d] biosynth.comchemscene.comdioxole derivatives.
| Derivative Class | Biological Target | Therapeutic Area | Key Findings | Citations |
| Benzodioxole-Arsenical Conjugates | Thioredoxin Reductase (TrxR) | Oncology | Inhibit the thioredoxin system, induce oxidative stress and apoptosis in tumor cells. | nih.govmdpi.com |
| Benzodioxole-Thiadiazole Hybrids | SHP2 Phosphatase | Oncology | Compound 28 emerged as a potent SHP2 inhibitor with an IC50 of 0.318 µM. | researchgate.net |
| Benzodioxan Derivatives (e.g., MKC-242) | Serotonin 1A Receptor | Neuroscience | Acts as a selective agonist, producing anxiolytic and antidepressant effects. | nih.gov |
| Benzodioxole Carboxamides | α-Amylase | Metabolic Disorders | Showed α-amylase inhibitory effects, indicating potential for antidiabetic applications. | nih.gov |
| Benzodioxole Acetic Acid Derivatives | Cyclooxygenase (COX) | Oncology/Anti-inflammatory | Designed as potential COX inhibitors. | nih.gov |
Integration of Computational and Experimental Methodologies for Drug Discovery
The modern drug discovery process increasingly relies on a synergistic relationship between computational modeling and traditional experimental work. This integrated approach allows for a more rational and efficient design of new therapeutic agents, saving both time and resources.
In silico techniques, such as molecular docking, are frequently used to predict how a molecule will bind to a specific biological target. In the study of 1,3-benzodioxole derivatives as anti-tumor agents, molecular docking was used to simulate the interaction between the synthesized compounds and thioredoxin reductase (TrxR). nih.govmdpi.com These computational predictions help to explain the experimental results and guide the design of more potent inhibitors. Similarly, bioinformatic analysis and molecular docking were used to identify 1,5-benzodiazepine derivatives as potential tyrosine kinase inhibitors and DNA intercalating agents, which was later confirmed by experimental assays. nih.gov
Free Energy Perturbation (FEP) calculations represent another powerful computational tool, particularly for lead optimization. nih.gov By calculating the change in binding affinity that results from a chemical modification, FEP can predict which analogs are most likely to have improved activity. nih.gov This allows chemists to prioritize the synthesis of the most promising compounds. A standard protocol for this involves generating initial leads through virtual screening or de novo design, followed by FEP-guided scans to optimize substituents on the molecular core. nih.gov This methodology has been successfully applied to discover potent non-nucleoside inhibitors of HIV reverse transcriptase. nih.gov
The experimental synthesis and biological evaluation remain indispensable. A recent study on the synthesis of functionalized benzo[f]pyrazolo[1,5-a] biosynth.comchemscene.comdiazepines utilized a Rh(III)-catalyzed reaction to create a library of diverse compounds. acs.org Experimental techniques like H/D exchange experiments were performed to elucidate the reaction mechanism, confirming that the C-H bond cleavage is likely irreversible. acs.org The synthesized compounds provide a diverse set for future activity screening, demonstrating how novel synthetic chemistry expands the available chemical space for drug discovery. acs.org
The development of antidiabetic benzodioxole derivatives also showcases this integration. After synthesizing a series of compounds, their structures were confirmed using a suite of experimental techniques including FT-IR, HRMS, ¹H-NMR, and ¹³C-NMR. nih.gov The in vitro biological activity was then assessed through α-amylase inhibition assays, validating the therapeutic hypothesis. nih.gov This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, is central to contemporary medicinal chemistry.
Q & A
Q. What are the common synthetic routes for Benzo[d][1,3]dioxol-5-amine hydrochloride, and how are intermediates purified?
- Methodological Answer :
A widely used approach involves reacting benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate with dimethylamine under anhydrous conditions, followed by treatment with HCl in Et₂O to precipitate the hydrochloride salt. Purification is typically achieved via column chromatography (n-pentane:EtOAc = 10:1) to yield a white crystalline solid . Alternative methods include catalytic methylation of benzo[d][1,3]dioxol-5-amine using Pt/C with formic acid, yielding N,N-dimethyl derivatives in ~55% efficiency after silica gel chromatography .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 6.71–6.17 ppm for the benzodioxole ring) and methyl groups in N,N-dimethyl derivatives (δ 2.85 ppm) . Mass Spectrometry : HRMS (ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 395.0692 for benzamide derivatives) . Crystallography : Tools like Mercury CSD 2.0 enable visualization of crystal packing and intermolecular interactions, critical for validating synthetic products .
Q. What are the primary biological applications of this compound in academic research?
- Methodological Answer :
The compound serves as a precursor in designing:- Antimicrobial agents : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazoles exhibit antibacterial activity against Gram-positive pathogens (e.g., S. aureus) via membrane disruption assays .
- Antiviral agents : Derivatives like N-(benzodioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide inhibit HIV-1 Vif protein in cellular models .
- Neurological probes : Structural analogs (e.g., Paroxetine) act as 5-HT uptake inhibitors (Ki = 0.065 nM in humans), validated via radioligand binding assays .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; in case of exposure, consult SDS guidelines (e.g., CAS 132-69-4 protocols for related hydrochlorides) .
Advanced Research Questions
Q. How can reaction yields for synthesizing derivatives of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Pt/C (0.3 mol%) with formic acid (3.0 equiv.) improves methylation efficiency by reducing side reactions .
- Stoichiometry : Using 2.5 equivalents of benzo[d][1,3]dioxol-5-amine in copper-catalyzed borylamidation achieves 58% yield .
- Purification : Gradient elution (n-pentane:EtOAc from 6:1 to 3:1) resolves polar byproducts in multi-step syntheses .
Q. How do structural modifications influence the bioactivity of benzodioxol-amine derivatives?
- Methodological Answer :
- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro or chloro) to the benzamide moiety enhances antiviral potency by 3–5-fold (EC₅₀ < 10 µM) .
- Ring Modifications : Replacing the benzodioxole with a pyrrolidinone ring reduces 5-HT inhibition (Ki > 100 nM), highlighting the dioxole’s role in target binding .
- SAR Studies : Virtual screening (e.g., against uPAR) identifies optimal substituents like methylenedioxy groups for improving ligand-receptor docking scores .
Q. How should researchers address contradictory data on biological activity across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HEK-293 for 5-HT transporters vs. HeLa for antiviral assays) .
- Structural Validation : Confirm compound integrity via NMR and X-ray crystallography to rule out degradation or polymorphism .
- Meta-Analysis : Cross-reference datasets from antibacterial (MIC = 8–16 µg/mL ) and neurological studies (Ki < 1 nM ) to identify context-dependent mechanisms.
Q. What catalytic strategies enable functionalization of this compound in complex reactions?
- Methodological Answer :
- Copper Catalysis : Enables carbonylative borylamidation of alkenes with CO, forming γ-boryl amides in up to 58% yield .
- Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents for SAR exploration .
- Organocatalysis : Chiral catalysts (e.g., L-proline) achieve enantioselective alkylation of the amine group, critical for CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
